
OPB-51602
Description
Role of STAT3 in Cellular Processes and Oncogenesis
Signal Transducer and Activator of Transcription 3 (STAT3) is a member of the STAT family of transcription factors, which are essential mediators of extracellular signals to the nucleus, controlling the expression of genes involved in a wide array of physiological processes tvarditherapeutics.comfrontiersin.org. These processes include cell proliferation, differentiation, survival, and immune and inflammatory responses frontiersin.orgscientificarchives.commdpi.combenthamdirect.com.
In normal cellular contexts, STAT3 activation is transient and tightly regulated. However, in a significant proportion of human cancers, STAT3 is found to be constitutively activated, ranging from 25% to 100% across more than 25 different malignancies, and approximately 70% of solid and hematological cancers tvarditherapeutics.comscientificarchives.commdpi.comnih.gov. This dysregulation is intimately linked to the initiation and progression of various tumors scientificarchives.com. Activated STAT3 drives the expression of genes that promote cancer cell survival (e.g., survivin, c-Myc, Bcl-2), invasion (e.g., matrix metalloproteinases), angiogenesis (e.g., vascular endothelial growth factor), and immune evasion (e.g., interleukin-6, interleukin-10, transforming growth factor-beta, PD-L1) tvarditherapeutics.comfrontiersin.orgscientificarchives.commdpi.com. Furthermore, STAT3 contributes to the modification of the tumor microenvironment, the maintenance of cancer stem cells, and the development of resistance to conventional chemotherapies and radiotherapies tvarditherapeutics.comscientificarchives.commdpi.com.
Beyond its well-established role as a nuclear transcription factor, STAT3 also performs non-transcriptional functions, notably in modulating mitochondrial metabolism nih.govnih.govnih.gov. Phosphorylation at the serine 727 (S727) residue, in addition to tyrosine 705 (Y705) phosphorylation, can facilitate STAT3's incorporation into the inner mitochondrial membrane, thereby supporting oxidative phosphorylation frontiersin.orgmdpi.comnih.gov.
Rationale for STAT3 Inhibition in Cancer Research
The constitutive activation of STAT3 in malignant cells, contrasted with its transient activation in normal cells, establishes it as a highly attractive therapeutic target in oncology scientificarchives.com. Inhibiting STAT3 has been shown to induce selective apoptosis in STAT3-dependent tumor cells while sparing normal cells tandfonline.com. This targeted approach offers multifaceted benefits by simultaneously disrupting several cancer-supportive mechanisms mdpi.com.
Targeting STAT3 directly suppresses the expression of downstream oncogenic genes such as c-Myc, cyclin D1, and survivin, which are critical for cancer cell proliferation and survival mdpi.com. Moreover, STAT3's involvement in promoting chemoresistance underscores the potential of its inhibition to overcome a major obstacle in cancer therapy mdpi.comnih.gov. As a crucial convergence point for numerous oncogenic signaling pathways, STAT3 inhibition can effectively block multiple upstream tyrosine kinases concurrently mdpi.comtandfonline.com. Additionally, STAT3's role in fostering tumor immune evasion makes it a compelling target for modern cancer immunotherapy strategies tvarditherapeutics.comtandfonline.com. Furthermore, targeting STAT3, which is downstream of Janus kinases (JAKs), may lead to fewer off-target side effects compared to inhibiting upstream JAK proteins mdpi.com.
Overview of OPB-51602 as a Small Molecule STAT3 Inhibitor in Preclinical Research
This compound is an orally bioavailable small molecule that functions as an inhibitor of STAT3 mdpi.com. Its mechanism of action involves binding to the Src homology 2 (SH2) domain of STAT3 with high affinity, demonstrated by an IC50/Kd of 7.3/5 nM pnas.orgprobechem.com. This binding inhibits the phosphorylation and subsequent activation of the STAT3 protein at both the tyrosine 705 (Tyr705) and serine 727 (Ser727) residues mdpi.comprobechem.comspandidos-publications.com. By impeding STAT3's translocation from the cytoplasm to the nucleus, this compound effectively blocks STAT3's regulation of gene expression .
A distinctive aspect of this compound's mechanism is its disruption of mitochondrial STAT3 function mdpi.comnih.govnih.govmdpi.compnas.orgspandidos-publications.com. This interference with mitochondrial activity leads to mitochondrial dysfunction and a significant increase in the production of reactive oxygen species (ROS) nih.govnih.govmdpi.compnas.org. This compound induces mortality homeostasis and synthetic lethality in glucose-depleted cancer cells through the inhibition of Complex I of the mitochondrial respiratory chain nih.govnih.govmdpi.com. Research indicates that this compound exhibits high toxicity in a STAT3-dependent manner, with its cytotoxic effects being contingent on mitochondrial STAT3 nih.govnih.gov.
Preclinical studies have demonstrated this compound's efficacy in inhibiting the proliferation of various cancer cell lines in vitro and in tumor xenograft models in vivo pnas.orgprobechem.comspandidos-publications.com. For instance, it has shown cytotoxicity at nanomolar concentrations, with IC50 values ranging between 0.5 and 2.8 nM in human non-small cell lung carcinoma (NSCLC) and triple-negative breast cancer (TNBC) cell lines nih.gov. In tumor xenografts, this compound treatment led to a reduction in phosphorylated Tyr705, phosphorylated Ser727, and total STAT3 levels, alongside an inhibition of tumor cell proliferation pnas.org. A key event contributing to its cytotoxic activity is the induction of STAT3 proteotoxic aggregates pnas.org.
The following table summarizes the IC50 values of this compound in various cancer cell lines:
Cell Line Type | Cell Line | IC50 (nM) |
Human Non-Small Cell Lung Carcinoma (NSCLC) | H522 | 0.5 - 2.8 |
Human Non-Small Cell Lung Carcinoma (NSCLC) | H2228 | 0.5 - 2.8 |
Human Non-Small Cell Lung Carcinoma (NSCLC) | H23 | 0.5 - 2.8 |
Human Non-Small Cell Lung Carcinoma (NSCLC) | A549 | 0.5 - 2.8 |
Triple Negative Breast Cancer (TNBC) | MDA-MB-231 | 0.5 - 2.8 |
Triple Negative Breast Cancer (TNBC) | MDA-MB-468 | 0.5 - 2.8 |
Note: The IC50 range provided in the source applies to all listed cell lines nih.gov.
Historical Context of STAT3 Inhibitor Development and this compound's Position
The recognition of STAT3 as an oncogene dates back to 1999 nih.gov. Since then, the development of STAT3 inhibitors has been an active area of research. Early efforts in 2001 led to the design of the first SH2 domain-binding phosphopeptide, PY*LKTK, followed by the development of the first non-peptidic small-molecule STAT3 inhibitor, Stattic nih.gov. While challenging, advancements in technology have facilitated the identification of a range of selective STAT3 inhibitors over the past three decades tandfonline.com.
Despite many inhibitors showing promising effects in preclinical and some clinical trials, no direct STAT3-targeting drugs have yet received FDA approval for cancer treatment benthamdirect.comnih.govmdpi.comtandfonline.com. This compound stands among the small molecule inhibitors designed to directly block STAT3 activation mdpi.com. Its notable characteristic is its ability to inhibit both the Tyr705 and Ser727 phosphorylation sites of STAT3, which provides a broader inhibition profile compared to some JAK inhibitors that primarily target Tyr705 phosphorylation spandidos-publications.com. This dual targeting mechanism may offer advantages in overcoming resistance mechanisms in cancers driven by non-JAK kinases . Furthermore, this compound's distinct capacity to target mitochondrial STAT3 function significantly differentiates it from inhibitors that solely focus on nuclear STAT3 activity mdpi.comnih.govnih.govmdpi.compnas.org.
Propriétés
Apparence |
Solid powder |
---|---|
Synonymes |
OPB51602; OPB 51602; OPB51602.; NONE |
Origine du produit |
United States |
Molecular Mechanisms of Action of Opb-51602
Direct Interaction with the STAT3 SH2 Domain
A fundamental aspect of OPB-51602's mechanism is its direct and high-affinity binding to the SH2 domain of STAT3 nih.govpnas.orgspandidos-publications.commdpi.comsonar.chaacrjournals.orgcreative-diagnostics.comspandidos-publications.comprobechem.com. The SH2 domain is critical for STAT3 function, mediating protein-protein interactions essential for its activation, particularly the interaction with tyrosine-phosphorylated proteins and subsequent dimerization spandidos-publications.comscientificarchives.com.
Binding Affinity and Specificity Studies
Studies have confirmed that this compound binds to the STAT3 SH2 domain with high affinity pnas.orgspandidos-publications.comsonar.chaacrjournals.orgprobechem.comaacrjournals.org. Isothermal Titration Calorimetry (ITC) experiments, for instance, have demonstrated a dissociation constant (K_d) in the nanomolar range (5-10 nM) for recombinant STAT3 SH2 domain, underscoring its potent interaction aacrjournals.orgprobechem.comaacrjournals.org. The effectiveness of this compound in cellular assays, observed in the low nanomolar range, is consistent with this high affinity nih.gov.
The specificity of this compound's binding has been further elucidated through mutational analyses. The binding of this compound to the SH2 domain is significantly disrupted by mutations of specific amino acid residues within the predicted binding pocket, including S636A, V637A, and E638A SH2D mutants aacrjournals.orgprobechem.com. While this compound primarily targets STAT3, it is noteworthy that other STAT family members, such as STAT1, share high structural similarity, particularly in their SH2 domains, which allows for potential binding to STAT1 as well nih.gov.
Table 1: Binding Affinity of this compound to STAT3 SH2 Domain
Parameter | Value | Notes | Source |
K_d (recombinant STAT3 SH2 domain) | 5-10 nM | Determined by Isothermal Titration Calorimetry (ITC) | aacrjournals.orgprobechem.comaacrjournals.org |
Effective Concentration Range (cellular assays) | Low nanomolar | Consistent with high binding affinity | nih.gov |
Disrupted by Mutations | S636A, V637A, E638A | Specific amino acid residues in the SH2D binding pocket | aacrjournals.orgprobechem.com |
Identification of Unique Binding Pockets
Computational docking and molecular dynamic simulations have provided insights into the precise binding site of this compound within the STAT3 SH2 domain. These analyses indicate that this compound binds to a unique pocket that is distinct from the binding sites of other known STAT3 inhibitors aacrjournals.orgspandidos-publications.comscientificarchives.comaacrjournals.org. This finding is supported by competition assays, which demonstrated that this compound does not compete with other STAT3 inhibitors for binding, further confirming its occupancy of a separate pocket within the SH2 domain aacrjournals.orgaacrjournals.org. This identified site is characterized as an allosteric binding pocket within the SH2 domain, which is different from the canonical phosphotyrosine (p-Y705) binding site acs.org.
Inhibition of STAT3 Phosphorylation
A critical consequence of this compound's interaction with the SH2 domain is its effective inhibition of STAT3 phosphorylation pnas.orgspandidos-publications.comsonar.chaacrjournals.orgprobechem.comnih.govascopubs.org. This inhibitory effect is rapid, manifesting within a few hours of treatment pnas.org.
Dual Inhibition of Tyrosine (Tyr705) Phosphorylation
This compound has been shown to inhibit the phosphorylation of STAT3 at Tyrosine 705 (Tyr705) nih.govpnas.orgspandidos-publications.commdpi.comsonar.chaacrjournals.orgprobechem.comnih.govascopubs.orgnih.gov. This inhibition occurs at nanomolar concentrations pnas.orgmdpi.com. For instance, in DU145 cells, a significant reduction (≥90%) in pTyr705 levels was observed at 10 nM this compound within 4 hours of treatment pnas.org. In vivo studies using DU145 tumor xenografts also demonstrated a decline in pTyr705 levels following this compound administration pnas.orgsonar.chaacrjournals.org. Furthermore, pharmacodynamic assessments in peripheral blood mononuclear cells (PBMCs) from non-small cell lung cancer (NSCLC) patients revealed a mean decrease of 22.1±14.1% in pSTAT3 levels, with the maximal effect occurring 4 hours post-dosing ascopubs.org.
Inhibition of Serine (Ser727) Phosphorylation
In addition to Tyr705, this compound also inhibits the phosphorylation of STAT3 at Serine 727 (Ser727) nih.govpnas.orgspandidos-publications.commdpi.comsonar.chaacrjournals.orgprobechem.comascopubs.orgnih.gov. Similar to Tyr705 inhibition, this effect is observed at nanomolar concentrations pnas.orgmdpi.com. In DU145 cells, a ≥90% reduction in pSer727 was noted at 10 nM this compound within 4 hours pnas.org. In vivo experiments in DU145 tumor xenografts confirmed a decrease in pSer727 levels after this compound treatment pnas.orgsonar.chaacrjournals.org. Immunohistochemical analysis of NSCLC patients indicated overexpression of pSTAT3(Ser727) in 44% of cases, which was subsequently downregulated upon treatment with this compound ascopubs.org.
Table 2: Inhibition of STAT3 Phosphorylation by this compound
Phosphorylation Site | Concentration | Timeframe | Observed Effect | Source |
Tyrosine 705 (Tyr705) | Nanomolar (e.g., 10 nM) | Within 4 hours | ≥90% reduction in DU145 cells; decline in tumor xenografts; 22.1±14.1% mean decrease in PBMCs | nih.govpnas.orgmdpi.comsonar.chaacrjournals.orgascopubs.org |
Serine 727 (Ser727) | Nanomolar (e.g., 10 nM) | Within 4 hours | ≥90% reduction in DU145 cells; decline in tumor xenografts; downregulation in NSCLC patients | nih.govpnas.orgmdpi.comsonar.chaacrjournals.orgascopubs.org |
Disruption of STAT3 Dimerization and Nuclear Translocation
The conventional activation of STAT3 involves phosphorylation at Tyr705, which facilitates its dimerization through the SH2 domain, leading to subsequent nuclear accumulation and the transcription of target genes nih.govpnas.orgsonar.ch. By directly binding to the SH2 domain, this compound effectively disrupts this crucial dimerization process creative-diagnostics.com. This interference consequently impedes the translocation of the STAT3 protein from the cytoplasm into the nucleus, thereby blocking its ability to regulate gene expression .
A significant consequence of this compound's action is the induction of STAT3-containing protein aggregates nih.govpnas.orgsonar.ch. The formation of these aggregates is a direct result of the drug's interaction with the SH2 domain and ultimately leads to the functional depletion of STAT3 from cells nih.govpnas.org. Beyond its impact on nuclear STAT3, this compound also interferes with mitochondrial STAT3 (mSTAT3) function, contributing to mitochondrial dysfunction mdpi.commdpi.comsonar.ch.
Table 3: Key Events in STAT3 Disruption by this compound
Mechanism | Description | Consequence | Source |
Disruption of Dimerization | This compound binds to the SH2 domain, preventing STAT3-STAT3 interaction | Impedes subsequent nuclear translocation | creative-diagnostics.com |
Inhibition of Nuclear Translocation | Prevents STAT3 from moving from cytoplasm to nucleus | Blocks STAT3-mediated gene expression | |
Induction of Protein Aggregates | Leads to the formation of STAT3-containing protein aggregates | Results in functional depletion of STAT3 from cells | nih.govpnas.orgsonar.ch |
Disruption of Mitochondrial STAT3 (mSTAT3) Function | Interferes with STAT3's role in mitochondria | Contributes to mitochondrial dysfunction | mdpi.commdpi.comsonar.ch |
Preclinical Pharmacological and Biological Activities of Opb-51602
Investigation of Combination Strategies in Preclinical Settings
Modulation of Tumor Microenvironment Components
The tumor microenvironment (TME) is a complex ecosystem that plays a crucial role in tumor progression, metastasis, and resistance to therapy. STAT3, a key signaling molecule, is frequently hyperactivated within the TME, contributing to its pro-tumorigenic properties fishersci.co.ukguidetopharmacology.orgresearcherslinks.com. OPB-51602, as a STAT3 inhibitor, exerts its influence by modulating several components of this intricate environment.
One significant aspect of this compound's interaction with the TME is its enhanced activity under metabolic stress conditions. Tumor cells within the in vivo TME often face nutrient and glucose deprivation mdpi.comnih.gov. This metabolic stress increases the sensitivity of tumor cells to STAT3 inhibition by this compound, promoting a state of synthetic lethality that is particularly effective in these challenging conditions mdpi.comeasychem.orgnih.gov.
Furthermore, hyperactivated STAT3 in the TME promotes tumor growth and immune evasion through various mechanisms. It drives the expression of angiogenic factors, such as Vascular Endothelial Growth Factor (VEGF), which are essential for tumor blood vessel formation fishersci.co.ukguidetopharmacology.org. STAT3 also contributes to an immunosuppressive environment by increasing the production of pro-inflammatory and immunosuppressive cytokines, including Interleukin-6 (IL-6), Interleukin-10 (IL-10), and Transforming Growth Factor-beta 1 (TGF-β1) fishersci.co.ukguidetopharmacology.org. These cytokines can lead to decreased T cell infiltration and an increase in inflammatory responses from tumor-associated macrophages, thereby hindering anti-tumor immune activities guidetopharmacology.org. By inhibiting STAT3, this compound has the potential to counteract these effects, thereby modulating the tumor immune microenvironment researcherslinks.comuni.lu. This modulation could involve reducing immunosuppressive cytokine levels and potentially enhancing anti-tumor immune responses, although specific detailed research findings on this compound's direct impact on immune cell populations or specific cytokine levels within the TME are not extensively detailed in the provided search results beyond its general role as a STAT3 inhibitor.
Moreover, STAT3 activation in the TME can enhance tumor cell migration and invasion by triggering the expression of matrix metalloproteinases (MMPs) guidetopharmacology.org. The inhibition of STAT3 by this compound would logically lead to a reduction in these pro-invasive activities, thereby impacting the physical remodeling of the TME and potentially limiting metastatic spread.
Research Methodologies for Studying Opb-51602
Biochemical and Cellular Assays
Protein Aggregation Analysis
A key event induced by OPB-51602 is the formation of cytoplasmic protein aggregates pnas.orgnih.govsonar.ch. These aggregates primarily contain STAT3 and autophagy-related proteins, such as p62/Sqstm1 pnas.orgnih.gov. This aggregation is a direct consequence of this compound binding to STAT3 pnas.orgnih.govsonar.ch.
Research methodologies employed for protein aggregation analysis include:
Confocal Microscopy: Used to monitor the morphology and distribution of aggregates within cells pnas.orgsonar.ch.
ProteoStat Staining: A specific stain used to detect protein aggregates in both in vitro cell cultures and in vivo tumor xenografts pnas.org.
Immunofluorescence Microscopy: Utilized to visualize the concomitant formation of p62-positive aggregates pnas.org.
Immunoblot Analysis: Employed to demonstrate the depletion of STAT3 and p62 from soluble cellular extracts and their subsequent translocation to an insoluble fraction, indicative of aggregate formation nih.gov.
Detailed Research Findings: Studies have shown that this compound treatment leads to the formation of aggresome-like structures in DU145 tumor xenografts pnas.org. The formation of these aggregates was observed to peak around day 5 of treatment pnas.org. Furthermore, experiments with mutated STAT3 (E638A-STAT3 mutant), which is unable to bind this compound, demonstrated that this mutant did not form aggregates and maintained a diffuse distribution, confirming the direct link between this compound binding and STAT3 aggregation sonar.ch. Mitochondrial STAT3 has also been observed to translocate to the insoluble fraction following this compound treatment researchgate.net.
In Vivo Preclinical Model Assessment
Preclinical studies extensively utilize in vivo models to evaluate the antitumor efficacy of this compound nih.gov. These models provide crucial insights into the compound's effects within a complex biological system.
Murine xenograft models are a cornerstone of preclinical assessment for this compound.
Prostate Cancer Xenograft Models: DU145 tumors are commonly employed to assess tumor growth inhibition and the depletion of stem-like cells pnas.orgresearchgate.netnih.gov.
Non-Small Cell Lung Cancer (NSCLC) Xenograft Models: These models are also used to evaluate the compound's antitumor activity researchgate.netnih.govascopubs.org.
Hepatocellular Carcinoma Xenograft Models: Have also been utilized in studies of STAT3 inhibitors, including this compound nih.gov.
These models serve to assess the compound's ability to inhibit tumor growth and reduce cancer stem cell populations in a living organism pnas.orgnih.govresearchgate.netnih.gov.
Monitoring tumor growth and volume is a primary endpoint in in vivo preclinical studies of this compound.
Methods:
Tumor Volume Measurements: Typically performed using calipers to measure tumor dimensions (length and width) and calculated using established formulas, or by advanced imaging techniques like MRI pnas.orgvascularcell.complos.orgtvarditherapeutics.com.
In Vivo Bioluminescence Imaging: Used to non-invasively track tumor growth and response over time pnas.org.
Detailed Research Findings: Treatment with this compound has been shown to strongly suppress tumor growth in DU145 xenografts when administered daily for two weeks pnas.orgsonar.chresearchgate.netnih.gov. Notably, tumor growth did not resume in the two weeks following treatment discontinuation, suggesting a persistent impairment of the tumor-initiating capability of the surviving cancer cells pnas.orgresearchgate.netnih.gov.
Table 1: Effect of this compound on DU145 Tumor Xenograft Growth
Parameter | Control Group (Mean ± SEM) | This compound Treated Group (Mean ± SEM) | Significance | Reference |
Tumor Volume | Suppressed | Strongly suppressed | Not specified | pnas.orgsonar.ch |
Tumor Weight | Not specified | Reduced | Not specified | pnas.org |
Tumor Regrowth | Resumed | Did not resume | Not specified | pnas.orgresearchgate.netnih.gov |
Note: Specific numerical data for tumor volume and weight reduction in DU145 xenografts were indicated as "strongly suppressed" or "reduced" without precise numerical values in the provided snippets pnas.orgsonar.ch.
Histopathological and immunohistochemical (IHC) analyses are crucial for assessing the cellular and molecular changes induced by this compound within tumor tissues.
Purpose: To confirm the inhibition of STAT3 signaling, evaluate cell proliferation, and identify other relevant cellular markers pnas.orgascopubs.orgnih.govoncotarget.com.
Methods: Tumor tissues are typically fixed in formalin, embedded in paraffin, and sectioned for staining nih.gov. IHC involves the use of specific antibodies to detect the expression and localization of target proteins.
Markers Analyzed:
Phosphorylated STAT3 (pTyr705 and pSer727): To confirm the inhibition of STAT3 activation pnas.orgascopubs.orgnih.gov.
Ki67: A marker for cell proliferation, indicating the rate of cell division pnas.orgnih.gov.
p62: To observe the formation of protein aggregates pnas.org.
Detailed Research Findings: IHC analysis of DU145 tumor xenografts treated with this compound showed a marked reduction in the levels of pTyr705, pSer727, and Ki67 pnas.org. This finding confirmed the ability of this compound to inhibit STAT3 signaling and tumor cell proliferation in vivo pnas.org. Additionally, a decline in total STAT3 (tSTAT3) was observed in tumors from treated mice pnas.org. Aggresome-like structures, including p62-positive aggregates, were also detected in tumor xenografts from this compound-treated mice, suggesting the relevance of this phenomenon to the drug's in vivo activity pnas.org. In clinical settings, pSTAT3 suppression is analyzed in patient-derived samples using immunohistochemistry .
The assessment of stem-like cell populations is vital due to their role in tumor initiation, progression, and resistance to therapy.
Purpose: To quantify cancer stem cells (CSCs) and determine the impact of this compound on these critical subpopulations pnas.orgnih.govoup.com.
Methods:
Flow Cytometry: Used to quantify CSCs based on the expression of specific surface markers, such as CD44+/CD24- pnas.orgnih.govoup.com. ALDH1 flow cytometry is also employed to quantify cancer stem cells .
Tumor Sphere Assays (Ex Vivo): These assays reliably monitor the stem-like cancer cell subpopulation and correlate with their tumorigenic capability in vivo pnas.orgnih.gov.
Detailed Research Findings: this compound treatment significantly depleted stem-like cancer cells in DU145 tumor xenografts pnas.orgnih.gov. This depletion was evidenced by a reduction in the fraction of CD44+/CD24- cells and a decrease in ex vivo tumor-sphere forming cells pnas.orgnih.gov. This effect correlates with the profound inhibition of tumor growth and the prevention of tumor cell repopulation observed after treatment withdrawal nih.gov.
Histopathological and Immunohistochemical Analysis of Tumor Tissues
Computational and Structural Biology Approaches
Computational and structural biology approaches are integral to understanding the precise molecular interactions of this compound with its target, STAT3.
Purpose: To elucidate the binding mode, identify critical molecular determinants, and gain a deeper understanding of the compound's mechanism of action at an atomic level sonar.chnih.govresearchgate.netacs.orgrenji.com.
Methods:
Computational Docking: Used to predict the binding orientation and affinity of this compound within the STAT3 protein sonar.chnih.govresearchgate.netacs.org.
Molecular Dynamics (MD) Simulations: Employed to simulate the dynamic behavior of the this compound-STAT3 complex, providing insights into stability and conformational changes sonar.chnih.govresearchgate.netacs.org.
Free Energy Calculations: Used to quantify the binding affinity and identify key residues contributing to the interaction nih.gov.
Isothermal Titration Calorimetry (ITC): An experimental technique used to confirm and quantify the binding affinity of this compound to the STAT3 SH2 domain pnas.orgsonar.ch.
Mutagenesis Analysis: Involves creating specific mutations in the STAT3 SH2 domain (e.g., E638A, V637A, S636A) to determine their impact on this compound binding and activity, thereby validating predicted binding sites pnas.orgsonar.chacs.org.
Detailed Research Findings: Computational docking and molecular dynamics simulations have successfully identified a potential binding site for this compound within the STAT3 SH2 domain sonar.chnih.govresearchgate.netacs.org. This binding site partially overlaps with that of another STAT3 inhibitor, OPB-31121 sonar.ch. This compound demonstrates high-affinity binding to the SH2 domain of STAT3, with reported dissociation constant (Kd) values of 7.3 nM and 5 nM researchgate.netprobechem.com. Mutagenesis studies, specifically with E638A, V637A, and S636A mutants of the STAT3 SH2 domain, have shown that these mutations abrogate this compound binding, confirming the identified binding site and the importance of these residues pnas.orgsonar.chprobechem.com. Energy decomposition analysis further helps in understanding the contributions of individual amino acids to the binding interaction pnas.orgsonar.ch. This compound directly binds to the SH2 domain, which prevents STAT3 dimerization and its subsequent translocation to the nucleus . This compound is distinct from JAK inhibitors as it directly targets both tyrosine (Tyr705) and serine (Ser727) phosphorylation sites of STAT3, providing broader inhibition .
In Silico Mutational Analysis
To refine the predictions from molecular docking and dynamic simulations and to estimate the relative binding affinities, in silico mutational analysis was performed. pnas.orgaacrjournals.orgresearchgate.net This technique involved simulating the effects of specific amino acid substitutions within the predicted binding site. For instance, in silico mutagenesis of serine at position 636 (S636), valine at position 637 (V637), and glutamic acid at position 638 (E638) in the STAT3 SH2 domain led to a substantial reduction in binding. The estimated IC50 values for this compound binding to these mutants increased significantly, from approximately 7 nM to over 1,000 nM. pnas.org These computational predictions were subsequently validated through experimental binding assays. pnas.org
Binding Assays and Biophysical Characterization
Experimental techniques are crucial for validating the in silico findings and providing quantitative data on the binding characteristics of this compound.
Isothermal Titration Calorimetry (ITC) for Binding Kinetics and Thermodynamics
Isothermal Titration Calorimetry (ITC) has been extensively utilized to confirm the direct binding of this compound to STAT3 and to determine its binding kinetics and thermodynamics. ITC studies demonstrated that this compound binds with high affinity to the recombinant STAT3 SH2 domain. pnas.orgaacrjournals.orgprobechem.comresearchgate.netmdpi.com The dissociation constant (Kd) for this interaction was precisely determined to be 5 nM. pnas.orgprobechem.com Furthermore, ITC experiments provided experimental validation for the in silico mutational analysis, showing that this compound did not bind to the S636A, V637A, and E638A SH2 domain mutants, confirming the importance of these residues in the binding interaction. pnas.orgprobechem.commdpi.com ITC is a preferred method for studying bimolecular interactions, offering invaluable information for drug design, particularly in determining precise binding affinities and thermodynamics, even in the nanomolar to picomolar range. mdpi.com
Table 1: Binding Affinity of this compound to STAT3 SH2 Domain
Compound | Target | Binding Affinity (Kd) | Method |
This compound | Recombinant STAT3 SH2D | 5 nM | ITC |
Table 2: Impact of STAT3 SH2D Mutations on this compound Binding (In Silico and Experimental)
STAT3 SH2D Mutant | Effect on Binding (Estimated IC50) | Experimental Confirmation (ITC) |
S636A | Increased from ~7 nM to >1,000 nM | No binding observed |
V637A | Increased from ~7 nM to >1,000 nM | No binding observed |
E638A | Increased from ~7 nM to >1,000 nM | No binding observed |
Genetic and Molecular Tools in In Vitro Studies
To further dissect the cellular mechanisms underlying this compound's effects, researchers have employed various genetic and molecular tools in in vitro settings.
Utilization of STAT3 Knockout and Mutant Cell Lines
The role of STAT3 in mediating this compound's toxicity has been investigated using STAT3 knockout (KO) cell lines. For example, A549, MDA-MB-231, and MDA-MB-468 cells with STAT3 knocked out using CRISPR-Cas9 technology demonstrated significantly higher resistance to this compound-induced toxicity compared to their wild-type (WT) counterparts. nih.govresearchgate.netresearchgate.net This finding underscores the critical role of STAT3 in mediating the compound's effects. While STAT3 was identified as the primary mediator of this compound toxicity, a residual sensitivity in STAT3 KO cells suggested the possibility of some STAT3-independent toxic effects. researchgate.net Beyond knockout models, specific STAT3 mutant cell lines, such as those with S636A, V637A, and E638A substitutions in the SH2 domain, were utilized to confirm that this compound's binding was abrogated in these mutants, further validating the predicted binding site. pnas.orgprobechem.com
Studies with Mitochondrial STAT3 Expression
A significant area of research has focused on the interaction of this compound with mitochondrial STAT3 (mSTAT3) and its impact on mitochondrial function. Studies have shown that this compound interferes with mSTAT3 and disrupts mitochondrial function, leading to a drastic reduction in mitochondrial membrane potential (MMP). pnas.orgmdpi.comnih.govmdpi.com Evidence suggests a direct impact on mSTAT3, as demonstrated by treating isolated mitochondria from both wild-type and STAT3-deficient mouse embryonic fibroblasts (MEF). pnas.org
Crucially, tumor cells engineered to express only a mitochondrially restricted form of STAT3 exhibited sensitivity to this compound, whereas STAT3-null cells were protected, indicating that the compound's toxicity is dependent on mitochondrial STAT3. nih.govzapphosting.com The mechanism involves this compound inhibiting Complex I activity within the mitochondrial respiratory chain. This inhibition leads to an increase in reactive oxygen species (ROS) production, which subsequently triggers mitophagy and ultimately cell death. nih.govmdpi.com Cells with reduced oxidative phosphorylation or those expressing NDI1 NADH dehydrogenase from Saccharomyces cerevisiae, which bypasses mammalian Complex I, showed resistance to this compound toxicity, further supporting the role of Complex I inhibition in its cytotoxic effects. nih.gov
Academic Research Challenges and Future Directions for Opb-51602
Exploring Novel Therapeutic Modalities and Delivery Systems for STAT3 Inhibition
Future research directions for OPB-51602 and other STAT3 inhibitors involve exploring novel therapeutic modalities and advanced delivery systems to overcome existing limitations and enhance clinical efficacy.
Combination Therapies: The complex nature of cancer and the challenges encountered with single-agent STAT3 inhibition necessitate the investigation of combination therapies. Research indicates that this compound can induce "synthetic lethality" in glucose-depleted cancer cells by inhibiting Complex I, suggesting its potential in combination with strategies that induce metabolic stress or target oxidative phosphorylation (OXPHOS) mdpi.compnas.orgpatsnap.comnih.govnih.gov. Furthermore, studies have shown that oncogene-addicted cancers, which develop acquired resistance to targeted therapies, exhibit an enhanced reliance on OXPHOS. In such contexts, this compound has demonstrated the ability to restore sensitivity to these targeted therapies, highlighting its potential role in overcoming drug resistance when used in combination patsnap.com. The broader field of STAT3 inhibition is actively investigating new combination therapies to improve both efficacy and safety profiles patsnap.com.
Novel Delivery Modalities: A significant challenge for STAT3 inhibitors, including this compound, has been issues with cellular permeability, stability, and bioavailability patsnap.comresearchgate.net. To address these pharmacokinetic limitations, innovative delivery methods are under active investigation. These include the use of nanoparticles, aptamer-siRNA conjugates, and other cell-penetrating modalities designed to enhance drug delivery to target cells and tissues, thereby potentially improving therapeutic outcomes and reducing systemic toxicities patsnap.com. While not exclusively studied for this compound in the provided context, the general advancements in drug delivery systems are critical for the future development of this class of compounds.
Specificity Enhancement: A persistent challenge for STAT3 inhibitors stems from the high conservation of the SH2 domain across STAT family members, which can lead to cross-reactivity with other STATs (e.g., STAT1) and potentially result in off-target effects such as immune suppression patsnap.com. The observation that this compound impacts multiple signal transduction pathways further underscores concerns regarding its specificity scientificarchives.com. Future research efforts are focused on refining the design of STAT3 inhibitors to improve their selectivity, aiming to maximize on-target efficacy while minimizing undesirable off-target effects patsnap.com.
Integration with Systems Biology Approaches for Comprehensive Pathway Analysis
Integrating systems biology approaches is crucial for a comprehensive understanding of this compound's mechanism of action, predicting its effects, and addressing challenges such as drug resistance.
Comprehensive Pathway Analysis: Systems biology, utilizing techniques such as omics data (e.g., transcriptomics, proteomics) and computational modeling, provides a holistic view of the cellular pathways modulated by STAT3 inhibitors. For instance, Gene Set Enrichment Analysis (GSEA) and KEGG pathway analysis have been employed in studies of other STAT3 inhibitors to identify significantly upregulated or downregulated genes and enriched biological pathways, including Myc-Targets-V1 and OXPHOS pathways nih.gov. Applying such comprehensive analyses to this compound could help elucidate the full spectrum of its cellular effects, moving beyond the ambiguity surrounding its precise modes of action, particularly the interplay between direct STAT3 blockage and mitochondrial interference pnas.orgscientificarchives.com.
Understanding Mechanisms of Action and Resistance: The dual mechanism of this compound, involving both direct STAT3 inhibition and mitochondrial dysfunction, highlights the complexity that systems biology can help unravel pnas.org. By integrating diverse datasets, researchers can dissect the relative contributions of nuclear versus mitochondrial STAT3 inhibition to its cytotoxic activity. Furthermore, systems biology approaches are instrumental in identifying and characterizing mechanisms of drug resistance, a significant hurdle for many STAT3-targeting agents patsnap.comresearchgate.net. This integrated analysis can reveal compensatory pathways or adaptive responses that emerge under drug pressure, guiding the development of strategies to circumvent resistance.
Biomarker Identification and Predictive Modeling: Systems biology can facilitate the discovery of predictive biomarkers that indicate patient response or resistance to this compound. While specific biomarkers for this compound are not extensively detailed, clinical trials have incorporated biomarker studies to evaluate its effects patsnap.com. By mapping the molecular changes induced by this compound across various biological scales, systems biology can identify signatures that correlate with clinical outcomes, enabling patient stratification and personalized treatment approaches. Computational analysis, including molecular docking and dynamic simulations, has already been used to investigate this compound's binding to the STAT3 SH2 domain, providing insights into its interaction with the target and informing future inhibitor design scientificarchives.commdpi.com.
Q & A
What is the molecular mechanism of OPB-51602, and how does it differ from other STAT3 inhibitors?
This compound directly inhibits STAT3 by binding to its SH2 domain, blocking both tyrosine (Tyr705) and serine (Ser727) phosphorylation. This dual inhibition disrupts nuclear and mitochondrial STAT3 signaling, unlike Jak inhibitors (e.g., ruxolitinib), which only suppress tyrosine phosphorylation mediated by upstream kinases . Mechanistic validation involved in vitro assays (e.g., phosphorylation analysis via Western blot) and in vivo xenograft models demonstrating reduced tumor growth and cancer stem cell (CSC) depletion .
What preclinical models have been used to evaluate this compound's efficacy?
Preclinical studies utilized prostate cancer (DU145) xenografts, where this compound significantly inhibited tumor growth and suppressed CSC populations, as measured by flow cytometry and tumor-sphere assays . In EGFR-mutant non-small cell lung cancer (NSCLC) models, this compound showed partial responses in patients previously treated with EGFR inhibitors, highlighting its context-dependent efficacy .
How are dose-escalation studies for this compound structured in Phase I trials?
Phase I trials employed a "3+3" design, escalating doses from 1 mg to 6 mg daily. The maximum tolerated dose (MTD) was determined by observing dose-limiting toxicities (DLTs) in the first 28-day cycle. For hematological malignancies, the MTD was 6 mg, but long-term administration at ≥4 mg was challenging due to neurotoxicity and lactic acidosis. In solid tumors, intermittent dosing (14 days on/7 days off) improved tolerability .
What pharmacokinetic (PK) and pharmacodynamic (PD) parameters define this compound's clinical profile?
This compound exhibits high oral clearance (44–61 hr elimination half-life) and large volume of distribution. Its active metabolite, OPB-51822, accumulates disproportionately. PD assessments via flow cytometry and immunostaining confirmed pSTAT3 (Tyr705) inhibition in patient samples, though correlations with clinical outcomes were limited due to early trial discontinuations .
How can researchers reconcile contradictory efficacy data between hematological and solid tumors?
In hematological malignancies, this compound showed limited efficacy (stable disease in AML/MM) but significant toxicity, leading to trial termination. In NSCLC, partial responses were observed, likely due to STAT3's role in EGFR resistance pathways. Researchers should contextualize tumor-specific STAT3 dependency and consider combination therapies to enhance selectivity .
What methodologies are used to assess STAT3 inhibition in clinical samples?
pSTAT3 inhibition is quantified via:
- Flow cytometry : Measuring phosphorylated STAT3 levels in peripheral blood mononuclear cells (PBMCs).
- Immunohistochemistry : Evaluating pSTAT3 (Tyr705) in tumor biopsies pre- and post-treatment.
These methods require standardized protocols to minimize variability, as seen in trials where only 4/16 patients had evaluable PD data .
How can preclinical studies optimize this compound's targeting of cancer stem cells (CSCs)?
CSC-focused studies should incorporate:
- Tumor-sphere assays : To assess self-renewal capacity post-treatment.
- ALDH/CD44 /CD133 markers: For CSC population tracking via flow cytometry.
this compound reduced CSC fractions in DU145 xenografts, suggesting its potential in combination therapies with CSC-directed agents .
How can the PICO framework guide research questions on this compound?
- Population : Patients with STAT3-driven tumors (e.g., NSCLC, prostate cancer).
- Intervention : this compound at 4 mg (recommended dose) ± targeted agents.
- Comparison : Standard therapies or placebo.
- Outcome : Progression-free survival, pSTAT3 inhibition, CSC depletion.
This framework ensures alignment with clinically relevant endpoints and feasibility .
What statistical approaches address biomarker-outcome correlations in this compound trials?
- Longitudinal mixed-effects models : To analyze repeated PD measures (e.g., pSTAT3 levels) against clinical responses.
- Cox regression : For survival analysis stratified by biomarker status.
Trials faced challenges due to small sample sizes and heterogeneous PD data, necessitating larger cohorts for robust correlations .
What strategies mitigate neurotoxicity in this compound trial design?
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.